molecular formula C17H35NO4Si B13911982 Tert-butyl (3S,6S)-3-[tert-butyl(dimethyl)silyl]oxy-6-hydroxy-azepane-1-carboxylate

Tert-butyl (3S,6S)-3-[tert-butyl(dimethyl)silyl]oxy-6-hydroxy-azepane-1-carboxylate

Cat. No.: B13911982
M. Wt: 345.5 g/mol
InChI Key: QXEQPECMYZBCBD-KBPBESRZSA-N
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Description

Tert-butyl (3S,6S)-3-[tert-butyl(dimethyl)silyl]oxy-6-hydroxy-azepane-1-carboxylate is a stereochemically defined azepane derivative featuring a tert-butyl ester at position 1, a tert-butyl(dimethyl)silyl (TBS) ether at position 3, and a hydroxyl group at position 4. The compound’s structure is critical in synthetic organic chemistry, where it serves as a key intermediate for protecting hydroxyl and amine functionalities during multi-step syntheses, particularly in peptide and heterocycle frameworks. The TBS group enhances lipophilicity and stability under basic conditions, while the tert-butyl ester provides steric protection for the carboxylate moiety. This compound is often utilized in pharmaceutical research for its controlled reactivity and compatibility with diverse reaction conditions .

Properties

Molecular Formula

C17H35NO4Si

Molecular Weight

345.5 g/mol

IUPAC Name

tert-butyl (3S,6S)-3-[tert-butyl(dimethyl)silyl]oxy-6-hydroxyazepane-1-carboxylate

InChI

InChI=1S/C17H35NO4Si/c1-16(2,3)21-15(20)18-11-13(19)9-10-14(12-18)22-23(7,8)17(4,5)6/h13-14,19H,9-12H2,1-8H3/t13-,14-/m0/s1

InChI Key

QXEQPECMYZBCBD-KBPBESRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](CC[C@@H](C1)O[Si](C)(C)C(C)(C)C)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CCC(C1)O[Si](C)(C)C(C)(C)C)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves multi-step organic transformations starting from azepane derivatives or related precursors. Key steps include:

  • Formation of the azepane ring system with stereocontrol at the 3S,6S positions.
  • Introduction of the hydroxyl group at the 6-position.
  • Protection of the 3-hydroxyl group as a tert-butyl(dimethyl)silyl (TBDMS) ether.
  • Installation of the tert-butyl ester at the azepane-1-carboxylate position.

The TBDMS group serves as a protecting group for the hydroxyl functionality, allowing selective transformations in later synthetic steps.

Detailed Synthetic Route from Patent Literature

A comprehensive process related to the synthesis of tert-butyl protected azepane derivatives, including similar compounds, is described in patent WO2014203045A1. The key synthetic steps relevant to the title compound are:

Step Reaction Description Reagents/Conditions Notes/Yields
1 Preparation of azepane diol intermediate with defined stereochemistry Reformatsky reaction between silyl-protected precursors and tert-butyl bromoacetate or iodoacetate in tetrahydrofuran (THF) Reaction requires heating to 65°C for 24 h to achieve ~65% isolated yield
2 Protection of the 3-hydroxyl as tert-butyl(dimethyl)silyl ether Treatment with tert-butyldimethylsilyl chloride and base (e.g., imidazole) in anhydrous solvent Standard silylation conditions, high selectivity
3 Selective oxidation of hydroxymethyl group to aldehyde or ketone TEMPO oxidation catalyzed by copper salts and diimine ligands in organic solvent at 30-50°C Mild oxidation with good selectivity
4 Formation of tert-butyl ester at azepane-1-carboxylate Esterification with tert-butanol or tert-butyl acetate derivatives in presence of base Protects carboxyl group for further transformations
5 Crystallization and purification Use of solvents such as n-heptane or dichloromethane for selective crystallization Achieves high diastereomeric excess (>98%)

This process emphasizes green and cost-effective conditions, including the use of aqueous micellar aggregates and mild oxidants.

Key Reaction Conditions and Analytical Monitoring

  • Bases: Sodium carbonate, potassium carbonate, or lithium carbonate are used for neutralization or deprotonation steps.
  • Solvents: THF, dichloromethane, acetone, and n-heptane are commonly employed depending on the reaction step.
  • Temperature: Reactions are typically conducted between 0°C and 65°C, with sensitive steps like silylation and oxidation carefully controlled at 30-50°C or lower to preserve stereochemistry.
  • Monitoring: Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are used to monitor reaction progress and purity.
  • Stereochemical Control: Diastereomeric excess (de) is maintained above 80-98% through selective reaction conditions and crystallization techniques.

Alternative Synthetic Approaches

Research on substituted azepanes and related heterocycles indicates alternative routes involving:

  • Hydroboration of tetrahydroazepines to yield regioisomeric azepanols with diastereoselectivity.
  • Late-stage oxidation strategies to introduce oxo functionalities, which can be adapted for hydroxyl and silyl ether installation.
  • Use of rhodium catalysts to improve regioselectivity in hydroboration, though with some loss of conversion due to competing hydrogenation.

Though these methods are more general for azepane derivatives, they provide insight into potential synthetic flexibility for preparing functionalized azepanes like the target compound.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Purpose Outcome/Notes
Reformatsky reaction Zinc dust, tert-butyl bromoacetate/iodoacetate, THF, 65°C, 24 h Formation of key azepane intermediate ~65% yield, stereocontrolled
Silylation tert-Butyldimethylsilyl chloride, imidazole, anhydrous solvent, RT Protection of 3-hydroxyl group High selectivity, stable TBDMS ether
Oxidation TEMPO, copper salt, diimine ligand, organic solvent, 30-50°C Oxidation of hydroxymethyl to aldehyde/ketone Mild, selective oxidation
Esterification tert-Butanol or tert-butyl acetate, base Formation of tert-butyl ester at carboxylate Protects carboxyl group
Purification Crystallization from n-heptane or dichloromethane Isolation of optically pure compound >98% diastereomeric excess

Research Findings and Practical Considerations

  • The use of TBDMS as a protecting group is crucial for the stability of the 3-hydroxyl during multi-step synthesis and allows selective deprotection under mild conditions.
  • The Reformatsky reaction is a key carbon-carbon bond-forming step that requires careful temperature control to achieve good yields and stereoselectivity.
  • TEMPO-mediated oxidation provides a green and efficient method for selective oxidation without over-oxidation or degradation of sensitive azepane rings.
  • Diastereomeric purity is enhanced by selective crystallization, which is important for applications requiring stereochemically pure intermediates.
  • Reaction monitoring by TLC and GC ensures process control and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S,6S)-3-[tert-butyl(dimethyl)silyl]oxy-6-hydroxy-azepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The tert-butyl and dimethylsilyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Tert-butyl (3S,6S)-3-[tert-butyl(dimethyl)silyl]oxy-6-hydroxy-azepane-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl (3S,6S)-3-[tert-butyl(dimethyl)silyl]oxy-6-hydroxy-azepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on functional groups, stability, and applications.

Functional Group Variations at Position 3

Compound Name Molecular Formula Molecular Weight Functional Groups (Position 3) Stability Highlights
Target: Tert-butyl (3S,6S)-3-[TBS-oxy]-6-hydroxy-azepane-1-carboxylate Not explicitly provided ~400 (estimated) TBS ether Stable under basic conditions; cleaved by F⁻
tert-Butyl (3S,6S)-3-{[(benzyloxy)carbonyl]amino}-6-hydroxyazepane-1-carboxylate C₂₄H₃₆N₂O₆ 448.56 Cbz-protected amine Acid-sensitive; cleaved via hydrogenolysis
tert-Butyl 6-hydroxy-2-oxo-azepane-1-carboxylate (CAS 2891598-80-2) C₁₁H₁₉NO₄ 229.27 Ketone (2-oxo) Stable under neutral conditions; no Si group
  • TBS Ether vs. Cbz Group: The TBS ether in the target compound offers superior stability in acidic media compared to the acid-labile Cbz group in the analog from . However, the Cbz group is selectively removable under hydrogenolysis, making it preferable in peptide synthesis where orthogonal protection is required .
  • TBS Ether vs. Ketone: The ketone-containing analog () lacks silicon, reducing molecular weight and lipophilicity.

Ring System Modifications

Compound Name Molecular Formula Molecular Weight Ring Structure Key Properties
Target compound - ~400 Azepane 7-membered ring with flexible conformation
tert-Butyl (3S)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate C₁₀H₁₇NO₄ 215.24 Spiro (1-oxa-6-aza) Rigid spiro system; reduced ring strain
  • Azepane vs. Spiro Systems : The target compound’s azepane ring allows conformational flexibility, facilitating interactions in enzyme-binding studies. In contrast, the spiro system in introduces rigidity, which may enhance stereochemical control but limit solubility due to reduced polarity .

Biological Activity

Tert-butyl (3S,6S)-3-[tert-butyl(dimethyl)silyl]oxy-6-hydroxy-azepane-1-carboxylate, identified by its CAS number 2865073-15-8, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • IUPAC Name : tert-butyl (3S,6S)-3-((tert-butyldimethylsilyl)oxy)-6-hydroxyazepane-1-carboxylate
  • Molecular Formula : C17H35NO4Si
  • Molecular Weight : 345.56 g/mol
  • Purity : 97%

The compound features a tert-butyldimethylsilyl (TBDMS) group, which is known for its stability and utility in organic synthesis as a protecting group for hydroxyl functionalities.

Antioxidant Properties

Recent studies have indicated that compounds with silyl groups exhibit significant antioxidant properties. The presence of the TBDMS group in this compound may enhance its ability to scavenge free radicals, thus potentially providing protective effects against oxidative stress.

Enzyme Inhibition

The compound's structure suggests possible interactions with various enzymes. For instance, similar compounds have been shown to inhibit certain kinases and phosphatases. The biological activity may include:

  • Inhibition of G Protein-Coupled Receptors (GPCRs) : Compounds with similar structural motifs have been studied for their ability to modulate GPCR signaling pathways, which are crucial in many physiological processes.

Case Studies and Research Findings

  • In Vivo Studies :
    • A study examined the effects of silyl derivatives on cellular models of oxidative stress. Results indicated that these compounds could reduce cell death induced by reactive oxygen species (ROS) .
  • Structure-Activity Relationship (SAR) :
    • Analysis of similar azepane derivatives has revealed that modifications at the hydroxyl and carboxylate positions significantly affect biological activity. For example, varying the size and sterics of substituents can enhance or diminish enzyme inhibition potency .

Comparative Biological Activity

Compound NameCAS NumberBiological ActivityReference
This compound2865073-15-8Antioxidant potential; Enzyme inhibition
Similar Azepane Derivative1467157-45-4GPCR modulation

Q & A

Q. What synthetic methodologies are commonly employed to construct the azepane ring and install the tert-butyl(dimethyl)silyl (TBS) protecting group in this compound?

The synthesis typically involves sequential protection/deprotection strategies. For the azepane core, ring-closing metathesis (RCM) or cyclization of linear precursors (e.g., amino alcohols) is used. The TBS group is introduced via silylation of the hydroxyl group using tert-butyl(dimethyl)silyl chloride (TBSCl) in the presence of a base like imidazole or DMAP in anhydrous dichloromethane (DCM) . Critical steps include maintaining anhydrous conditions to prevent premature deprotection and monitoring reaction progress via TLC or LC-MS. Challenges include steric hindrance due to the tert-butyl groups, which may require prolonged reaction times or elevated temperatures.

Q. How does the TBS protecting group influence the stability and reactivity of the hydroxyl group during synthetic steps?

The TBS group provides robust protection against nucleophilic and acidic conditions (e.g., Grignard reagents, mild acids), enabling selective functionalization of other reactive sites. However, it is susceptible to cleavage by fluoride ions (e.g., TBAF in THF) or aqueous HF, allowing controlled deprotection . Stability studies under varying pH and temperature conditions (e.g., 0.1 M HCl/MeOH or refluxing DCM) are essential to ensure the TBS group remains intact during downstream reactions.

Q. What analytical techniques are most reliable for confirming the stereochemistry and purity of this compound?

  • NMR : 1^1H and 13^13C NMR are critical for verifying stereochemistry (e.g., coupling constants for axial/equatorial protons in the azepane ring) and silyl ether signals (δ ~0.1–0.3 ppm for Si–CH3_3) .
  • HPLC : Chiral HPLC with a cellulose-based column can resolve enantiomeric impurities.
  • Elemental Analysis : Combustion analysis (C, H, N, Si) validates purity, with deviations >0.4% indicating contaminants .

Advanced Research Questions

Q. How can researchers address contradictions in stereochemical outcomes during the synthesis of the (3S,6S) configuration?

Stereochemical discrepancies often arise during cyclization or silylation steps. Strategies include:

  • Chiral Auxiliaries : Use of Evans oxazolidinones or Oppolzer’s sultams to enforce desired configurations.
  • Asymmetric Catalysis : Employing chiral catalysts (e.g., Jacobsen’s Mn-salen) for enantioselective epoxidation or hydroxylation .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry. Contradictions in NOE (Nuclear Overhauser Effect) data should be resolved via computational modeling (DFT or MD simulations) .

Q. What are the optimal conditions for preserving the integrity of the TBS group during prolonged storage or multi-step syntheses?

  • Storage : Under inert atmosphere (Ar/N2_2) at –20°C in anhydrous DCM or THF.
  • Reaction Compatibility : Avoid protic solvents (e.g., MeOH, H2_2O) and Lewis acids (e.g., BF3_3·OEt2_2) that may hydrolyze the silyl ether.
  • Stability Screening : Accelerated aging studies (e.g., 40°C/75% RH for 72 hours) coupled with LC-MS detect degradation products like free hydroxyl intermediates .

Q. How can this compound be leveraged as a building block in the total synthesis of complex natural products?

The azepane core and TBS-protected hydroxyl group make it a versatile intermediate for:

  • Macrocyclic Systems : Lithiation-borylation reactions (e.g., Matteson homologation) to append boron-containing side chains for cross-coupling .
  • Glycosylation : Activation of the hydroxyl group as a triflate for stereoselective glycosidic bond formation.
  • Peptide Mimetics : Coupling with amino acids via the carboxylate group to create conformationally restricted peptidomimetics .

Methodological Considerations

  • Data Contradictions : Conflicting NMR shifts or elemental analysis results may indicate residual solvents or diastereomeric impurities. Re-crystallization from hexane/EtOAc or silica gel chromatography (5–10% EtOAc in hexane) can resolve these .
  • Scale-Up Challenges : Pilot-scale synthesis requires optimizing silylation steps (e.g., using flow chemistry for exothermic reactions) and replacing TBAF with polymer-supported fluoride reagents to simplify purification .

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